molecular formula C7H4BrF2NO2 B2827178 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene CAS No. 112822-78-3

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene

Cat. No. B2827178
CAS RN: 112822-78-3
M. Wt: 252.015
InChI Key: XYHQHSNBEJANMZ-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H4BrF2NO2 . It has a molecular weight of 252.02 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene serves as a precursor in the synthesis of various aromatic compounds, demonstrating its versatility in organic synthesis. Research on polyfluoro-benzenes and their nitration has shown that compounds like this compound can be nitrated to yield mononitro-compounds efficiently, highlighting its reactivity and potential in creating functionalized aromatic compounds (Coe, Jukes, & Tatlow, 1966).

Charge Transfer Complexes in Solar Cells

The compound has also found applications in the development of polymer solar cells. Studies involving the introduction of bromo-nitrobenzene derivatives to poly(3-hexylthiophene) active layers have demonstrated significant improvements in device performance. These enhancements are attributed to the formation of charge transfer complexes, which facilitate excitonic recombination and dissociation at the donor–acceptor interface, underscoring the compound's utility in optimizing solar cell efficiency (Fu et al., 2015).

Vibrational Spectroscopy Studies

The structural characteristics of this compound have been elucidated through vibrational spectroscopy, providing insights into the vibrational modes of trisubstituted benzenes. Such studies offer valuable information for understanding the molecular dynamics and electronic structure of these compounds, contributing to the broader field of chemical physics and spectroscopy (Reddy & Rao, 1994).

Ionic Liquid Reactivity

Research into the reactivity of radical anions in ionic liquids has revealed that derivatives like 1-bromo-4-nitrobenzene exhibit enhanced reactivity in such solvents. These findings have implications for the design and development of electrochemical processes and materials, illustrating the compound's role in advancing our understanding of chemical reactivity in non-conventional media (Ernst et al., 2013).

Synthetic Methodologies

Additionally, this compound is utilized in the development of efficient and complementary methods for accessing synthetically valuable dibromobenzenes. These methodologies facilitate the synthesis of various derivatives, showcasing the compound's importance as a building block in organic synthesis (Diemer, Leroux, & Colobert, 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements include H302, H315, H320, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and storing in a well-ventilated place .

properties

IUPAC Name

1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHQHSNBEJANMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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